5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19ClFN3O and its molecular weight is 431.9. The purity is usually 95%.
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Scientific Research Applications
Hepatitis B Inhibitor
A novel hepatitis B (HBV) inhibitor, closely related to the compound , was synthesized and analyzed. This compound demonstrated in vitro nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).
Synthesis and Structural Analysis
Research involving the synthesis of related pyrimido[5,4-b]indole compounds and their structural analysis has been conducted. These studies contribute to understanding the chemical properties and potential applications of similar compounds (Monge et al., 1986).
Anticancer Agent Potential
A study on N-benzyl aplysinopsin analogs, which are structurally related to the compound, indicated potential as anticancer agents. These analogs were evaluated for in vitro cytotoxicity against various human tumor cell lines (Penthala et al., 2011).
Antiaggregation Activity
A series of compounds including 3-amino-5H-1,2,3-triazino[5,4-b]indol-4-one, which shares a core structure with the compound , showed blood platelet antiaggregation activity (Monge et al., 1991).
Cascade Cyclization Techniques
Research into [5 + 2 + 1] cascade cyclization for the synthesis of 5H-pyrimido[5,4-b]indole derivatives was conducted. This study is relevant for understanding the synthesis methods for such compounds (Wu et al., 2022).
Anticonvulsant Agents
Synthesis and evaluation of pyrimido[5,4-b]indole derivatives as potential anticonvulsant agents were explored, highlighting the therapeutic applications of similar compounds (Murthy & Knaus, 1999).
Allosteric Modulation
A study on indole-2-carboxamides, closely related to the compound, revealed insights into structural requirements for allosteric modulation of cannabinoid receptors, contributing to the understanding of receptor interactions (Khurana et al., 2014).
Crystal Structures
Research was conducted on the crystal structures of similar compounds, which is vital for understanding the physical properties and potential applications in material science or drug design (Acosta et al., 2015).
Enzyme Inhibition
Analogues of similar compounds were synthesized using molecular simplification strategies and evaluated for enzyme inhibition activities, which is crucial for drug discovery and development (Braga et al., 2017).
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O/c26-21-14-19(27)11-10-18(21)15-30-22-9-5-4-8-20(22)23-24(30)25(31)29(16-28-23)13-12-17-6-2-1-3-7-17/h1-11,14,16H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLYHENWMYGPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.